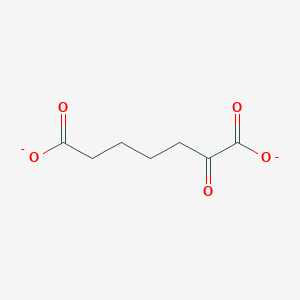

alpha-Ketopimelate

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H8O5-2 |

|---|---|

Molecular Weight |

172.13 g/mol |

IUPAC Name |

2-oxoheptanedioate |

InChI |

InChI=1S/C7H10O5/c8-5(7(11)12)3-1-2-4-6(9)10/h1-4H2,(H,9,10)(H,11,12)/p-2 |

InChI Key |

HABHUTWTLGRDDU-UHFFFAOYSA-L |

Canonical SMILES |

C(CCC(=O)[O-])CC(=O)C(=O)[O-] |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways Involving Alpha Ketopimelate

Central Role in Coenzyme B Biosynthesis

Alpha-ketopimelate is a vital intermediate in the biosynthesis of coenzyme B (7-mercaptoheptanoylthreonine phosphate), a coenzyme essential for methanogenesis in methanogenic archaea. researchgate.netnih.govnih.gov The formation of this compound is part of a longer biosynthetic pathway that ultimately produces alpha-ketosuberate (B1258549), the direct precursor to the 7-mercaptoheptanoic acid moiety of coenzyme B. nih.govnih.gov

The biosynthesis of this compound begins with the precursor molecules α-ketoglutarate and acetyl-CoA. mdpi.comnih.gov The first step in this pathway is the condensation of α-ketoglutarate and acetyl-CoA to form homocitrate. nih.govuniprot.org This reaction is catalyzed by the enzyme homocitrate synthase (AksA). acs.orguniprot.org The pathway then proceeds through a series of reactions to produce α-ketoadipate. nih.gov

Starting from α-ketoadipate, a subsequent round of chain elongation occurs to form this compound. nih.govacs.org This involves the condensation of α-ketoadipate with another molecule of acetyl-CoA, a reaction also catalyzed by the versatile enzyme AksA, to form (R)-homo(2)citrate. nih.govacs.orguniprot.org This is followed by a series of isomerization and decarboxylation reactions, analogous to the steps in the conversion of homocitrate to α-ketoadipate, which ultimately yield this compound. nih.govacs.org The intermediates in this elongation cycle include homologues of cis-homoaconitate, homocitrate, and (-)-threo-isohomocitrate. nih.govacs.orgresearchgate.net A final repetition of this elongation cycle converts this compound to α-ketosuberate. nih.govacs.org

The enzymes involved in these sequential elongation steps exhibit broad substrate specificity, allowing them to act on intermediates of increasing chain length. researchgate.net Key enzymes in this pathway found in Methanococcus jannaschii include:

AksA (Homocitrate synthase): Catalyzes the initial condensation reactions with acetyl-CoA. google.com

AksD/E (Homoaconitase): A complex that catalyzes the isomerization steps. researchgate.netgoogle.com

AksF (Homoisocitrate dehydrogenase): Catalyzes the oxidative decarboxylation step. researchgate.netgoogle.com

| Step | Precursor | Added Molecule | Key Enzyme | Product |

| 1 | α-Ketoglutarate | Acetyl-CoA | AksA | (R)-Homocitrate |

| 2 | (R)-Homocitrate | AksD/E | cis-Homoaconitate | |

| 3 | cis-Homoaconitate | AksD/E | (-)-threo-Isohomocitrate | |

| 4 | (-)-threo-Isohomocitrate | AksF | α-Ketoadipate | |

| 5 | α-Ketoadipate | Acetyl-CoA | AksA | (R)-Homo(2)citrate |

| 6 | (R)-Homo(2)citrate | AksD/E | cis-(Homo)2-aconitate | |

| 7 | cis-(Homo)2-aconitate | AksD/E | (-)-threo-Iso(homo)2-citrate | |

| 8 | (-)-threo-Iso(homo)2-citrate | AksF | This compound | |

| 9 | This compound | Acetyl-CoA | AksA | (R)-Homo(3)citrate |

| 10 | (R)-Homo(3)citrate | AksD/E | cis-(Homo)3-aconitate | |

| 11 | cis-(Homo)3-aconitate | AksD/E | (-)-threo-Iso(homo)3-citrate | |

| 12 | (-)-threo-Iso(homo)3-citrate | AksF | α-Ketosuberate |

This table outlines the sequential steps in the α-ketoacid chain elongation pathway leading to and from this compound.

Methanogenic archaebacteria are a group of microorganisms that produce methane (B114726) as a metabolic byproduct in anaerobic conditions. libretexts.org In these organisms, the α-ketoacid chain elongation pathway, and therefore the production of this compound, is essential for the synthesis of coenzyme B. nih.gov Coenzyme B is a critical component of the methyl-coenzyme M reductase enzyme system, which catalyzes the final step in methanogenesis. nih.gov The presence of this compound and α-ketosuberate appears to be unique to methanogenic archaebacteria, highlighting the specialized nature of this metabolic pathway. nih.gov This pathway plays a crucial ecological role in anaerobic environments by facilitating the removal of excess hydrogen and fermentation byproducts. libretexts.org

The α-ketoacid chain elongation pathway that produces this compound is also linked to the biosynthesis of biotin (B1667282) (vitamin B7). nih.gov The end product of this pathway, α-ketosuberate, serves as a precursor for both coenzyme B and biotin. nih.govacs.org While coenzyme B is formed through a non-oxidative decarboxylation of α-ketosuberate, biotin biosynthesis begins with the oxidative decarboxylation of α-ketosuberate to form pimelate (B1236862). nih.govacs.org Pimelate is a seven-carbon dicarboxylic acid that provides the carbon backbone for the biotin molecule. frontiersin.org

Alpha-Ketoacid Chain Elongation Pathway in Archaea

Role in Methanogenic Archaebacteria Metabolism

Involvement in Amino Acid Metabolism

Beyond its role in coenzyme biosynthesis, this compound is also connected to amino acid metabolism. Specifically, it is an intermediate in the diaminopimelic acid pathway for lysine (B10760008) biosynthesis. wikipedia.org In this pathway, N-acetyl α-amino-ε-ketopimelate undergoes a transamination reaction to replace the keto group with an amino group. wikipedia.org Furthermore, engineered metabolic pathways have been developed where this compound can be converted to 2-aminopimelate (B1261076) by an aminotransferase, which is then decarboxylated to produce aminocaproic acid. google.comgoogle.com Another engineered route involves the decarboxylation of this compound to adipate (B1204190) semialdehyde, which can then be converted to adipic acid or further transaminated to aminocaproic acid. google.comgoogle.com

This compound in Lysine Biosynthesis (DAP Pathway)

The diaminopimelate (DAP) pathway is a crucial route for lysine biosynthesis in most bacteria, as well as in plants. eolss.netebi.ac.uk Within this pathway, this compound is a key metabolic intermediate. There are several variations of the DAP pathway, including the succinylase, acetylase, aminotransferase, and dehydrogenase pathways, which differ in the steps following the formation of tetrahydrodipicolinate (THDP). ebi.ac.uk The succinylase variant, prevalent in many bacteria like Escherichia coli, involves the conversion of THDP through succinylated intermediates. eolss.netasm.org

N-Succinyl-Alpha-Amino-Epsilon-Ketopimelate as a Key Intermediate

In the succinylase branch of the DAP pathway, N-succinyl-alpha-amino-epsilon-ketopimelate emerges as a critical intermediate. eolss.netumaryland.eduontosight.ai This compound is formed from tetrahydrodipicolinate in a reaction catalyzed by tetrahydrodipicolinate N-succinyltransferase. umaryland.eduecmdb.ca Its formation is a committed step that channels metabolic flux towards the synthesis of lysine. The succinyl group serves as a protecting group during the subsequent enzymatic transformations. asm.org

Enzymatic Steps in N-Succinyl-Alpha-Amino-Epsilon-Ketopimelate Conversion

Following its formation, N-succinyl-alpha-amino-epsilon-ketopimelate undergoes a transamination reaction to become N-succinyl-L,L-diaminopimelate. eolss.netumaryland.edu This step is catalyzed by the enzyme succinyldiaminopimelate aminotransferase (DapC), which utilizes glutamate (B1630785) as the amino group donor. asm.orggla.ac.uk The product, N-succinyl-L,L-diaminopimelate, is then deacylated and epimerized to yield meso-diaminopimelate, the direct precursor to lysine. eolss.net Interestingly, while most bacteria utilize the succinylase pathway, some plants have been found to lack key enzymes like N-succinyl-alpha-amino-epsilon-ketopimelate-glutamate aminotransaminase, suggesting they may employ a novel variant of the DAP pathway. researchgate.net

Interconnections with Branched-Chain Amino Acid Biosynthesis

The metabolism of this compound is also linked to the biosynthesis of branched-chain amino acids (BCAAs), which include leucine (B10760876), isoleucine, and valine. The catabolism of BCAAs involves transamination to their corresponding branched-chain alpha-keto acids (BCKAs), a reversible reaction catalyzed by branched-chain amino acid aminotransferases (BCATs). nih.govfrontiersin.orgmdpi.com These enzymes can also catalyze the reverse reaction, transferring an amino group from glutamate to a BCKA. This enzymatic machinery highlights a potential intersection with this compound metabolism, where aminotransferases could potentially act on this compound or its derivatives. Furthermore, engineered pathways have exploited the substrate promiscuity of enzymes from the leucine biosynthesis pathway, such as LeuABCD, to extend the carbon chain of alpha-keto acids, demonstrating a functional link between these metabolic routes. biorxiv.org

Relationship to Other Alpha-Keto Acid Metabolism

This compound is part of a broader network of alpha-keto acid metabolism. In some methanogenic archaea, a series of alpha-keto acid chain elongation reactions convert alpha-ketoglutarate (B1197944) to alpha-ketoadipate, then to this compound, and finally to alpha-ketosuberate. nih.gov This pathway is essential for the biosynthesis of coenzyme B and biotin. nih.gov The enzymes involved in this pathway, such as those encoded by the aks genes, exhibit broad substrate specificity, acting on a range of alpha-keto acids. nih.gov The metabolism of alpha-keto acids is tightly regulated, with multienzyme complexes like the alpha-keto acid dehydrogenase complexes playing a central role in controlling metabolic flux. researchgate.netnih.gov These complexes catalyze the oxidative decarboxylation of various alpha-keto acids, linking amino acid, carbohydrate, and fatty acid metabolism. nih.gov

Engineered Biosynthetic Routes for Industrial Applications

The unique chemical structure of this compound makes it an attractive precursor for the biotechnological production of various valuable chemicals.

Adipic Acid Biosynthesis Pathways

Production of Functionalized Alkanes and Amino Acids

This compound also serves as a precursor for the biosynthesis of various functionalized linear alkanes and non-natural amino acids, which are valuable monomers for polymer synthesis. nih.govucl.ac.uk

6-Aminocaproic acid (6-ACA) is the monomer for nylon-6, a widely used polymer. nih.govacs.org A biosynthetic pathway for 6-ACA has been developed in E. coli starting from α-ketoglutarate, with α-ketopimelate as a central intermediate. nih.gov This pathway utilizes the ketoacid elongation enzymes from methanogenic archaea to convert α-ketoglutarate to α-ketopimelate. nih.gov Subsequently, α-ketopimelate can be converted to 6-ACA through two potential routes:

Decarboxylation followed by transamination: An α-keto acid decarboxylase converts α-ketopimelate to adipate semialdehyde, which is then aminated by a transaminase to yield 6-ACA. google.comucl.ac.uk

Transamination followed by decarboxylation: An aminotransferase converts α-ketopimelate to 2-aminopimelate, which is then decarboxylated to 6-ACA. google.com

Engineered E. coli strains implementing this pathway have been shown to produce up to 160 mg/L of 6-ACA in lab-scale batch fermentations, with the total amount of 6-ACA and related intermediates reaching over 2 g/L in fed-batch fermentations. nih.govacs.org

Hexamethylenediamine (HMDA) is a key component, along with adipic acid, in the production of nylon 6,6. nih.gov A metabolic pathway for producing HMDA from α-ketopimelate has been proposed in metabolically engineered host cells. google.com This pathway involves a series of enzymatic conversions:

An aminotransferase converts α-ketopimelate to 2-aminopimelate. google.com

A reductase converts 2-aminopimelate to 2-amino-7-oxoheptanoate. google.com

A dehydrogenase converts 2-amino-7-oxoheptanoate to 2,7-diaminoheptanoate. google.com

A decarboxylase catalyzes the final conversion of 2,7-diaminoheptanoate to HMDA. google.com

Another approach involves the bioproduction of HMDA from L-lysine, which is elongated by one carbon to a C7 intermediate before being converted to HMDA. nih.gov This demonstrates the versatility of carbon chain elongation strategies in producing valuable chemicals.

The enzymatic machinery used to produce α-ketopimelate can be leveraged to create a variety of non-natural straight-chain amino acids (NNSCAAs). biorxiv.orgmit.edu These molecules are valuable as building blocks for novel polyamides and other specialty materials. biorxiv.org

An artificial iterative carbon-chain-extension cycle has been constructed in E. coli to produce NNSCAAs of varying lengths. biorxiv.orgresearchgate.net In one such system, α-ketoadipate serves as a starter molecule and is chain-extended by the Aks enzyme system (AksA, AksD, AksE, AksF) to produce α-ketopimelate. biorxiv.org This intermediate can then be decarboxylated and transaminated to yield 6-aminocaproate. biorxiv.org The recursive nature of this pathway allows for the simultaneous production of multiple NNSCAAs. For example, using 2-keto-6-aminocaproate as a substrate in an in vitro system resulted in the production of 5-aminovalerate (99.16 mg/L), 6-aminocaproate (46.96 mg/L), and 7-aminoheptanoate (4.78 mg/L). biorxiv.orgresearchgate.net

This demonstrates the potential of using α-keto acid intermediates like α-ketopimelate in synthetic metabolic pathways to generate a diverse range of valuable chemicals from renewable feedstocks. nih.govresearchgate.net

Enzymology of Alpha Ketopimelate Metabolism

Enzymes of the Alpha-Ketopimelate Pathway (Aks System)

The biosynthesis of this compound is a part of an iterative carbon chain-elongation pathway that starts from alpha-ketoglutarate (B1197944). google.comresearchgate.net This pathway, referred to as the Aks system, systematically adds one carbon unit in each cycle, converting alpha-ketoglutarate (C5) to alpha-ketoadipate (C6), then to this compound (C7), and subsequently to alpha-ketosuberate (B1258549) (C8). researchgate.netnih.gov This process is fundamental for the synthesis of coenzyme B in certain archaea. researchgate.net The core enzymes of this system are designated AksA, AksD, AksE, and AksF. researchgate.netgoogleapis.com

The initial and committing step of each elongation cycle in the Aks pathway is catalyzed by Homocitrate Synthase (AksA). uniprot.org This enzyme belongs to the transferase family and functions by catalyzing the condensation of acetyl-CoA with an α-keto acid. wikipedia.org The reaction mechanism is an ordered sequential Bi-Bi process, where the α-keto acid must bind to the enzyme first. lu.se This initial binding induces a conformational change in the enzyme's structure, which then allows for the binding of acetyl-CoA. lu.se The subsequent reaction involves the formation of a citryl-CoA intermediate, which is then irreversibly hydrolyzed, releasing CoA and the final product. lu.se

AksA exhibits broad substrate specificity, which is crucial for its role in an iterative pathway. It can act on several α-keto acid substrates, each differing by one carbon unit in length. uniprot.orgresearchgate.net This catalytic promiscuity allows it to sequentially elongate the carbon chain. nih.govresearchgate.net

It catalyzes the condensation of alpha-ketoglutarate and acetyl-CoA to form (R)-homocitrate. uniprot.org

It can then use the product of the first full cycle, alpha-ketoadipate , condensing it with another molecule of acetyl-CoA. uniprot.org

In the subsequent cycle, it utilizes This compound and acetyl-CoA to form the next homologue. uniprot.orgnih.gov

| α-Keto Acid Substrate | Product | Reference |

|---|---|---|

| alpha-Ketoglutarate | (R)-Homocitrate | uniprot.org |

| alpha-Ketoadipate | (R)-Dihomocitrate | uniprot.org |

| This compound | (R)-Trihomocitrate | uniprot.org |

Following the initial condensation reaction by AksA, a series of enzymes—AksD, AksE, and AksF—work in concert to complete one cycle of carbon chain elongation, regenerating a new, longer α-keto acid. researchgate.netgoogle.com

AksD and AksE : These two enzymes form an enzyme complex that catalyzes an isomerization reaction. researchgate.net This complex contains an iron-sulfur (Fe-S) cluster, which is characteristic of enzymes that facilitate dehydration and rehydration reactions, similar to the mechanism of aconitase. researchgate.net This step converts the homocitrate (or its higher homologue) into an isomer, preparing it for the final step of the cycle.

AksF : This enzyme is responsible for the subsequent oxidative decarboxylation of the isomerized product. researchgate.net AksF is homologous to NAD+-dependent isocitrate dehydrogenase, indicating it likely uses NAD+ as a cofactor to catalyze the removal of a carboxyl group and generate the elongated α-keto acid (e.g., converting the isohomocitrate derivative to alpha-ketoadipate). researchgate.net

This three-enzyme sequence effectively transforms the initial AksA product into the substrate for the next round of elongation, continuing until alpha-ketosuberate is formed. nih.gov

Structural and mechanistic studies provide a deeper understanding of how the Aks enzymes function.

AksA : As a member of the homocitrate synthase family, AksA shares structural features with other α-keto acid condensing enzymes. In some organisms, these synthases exist as homodimers. wikipedia.org The catalytic cycle is a well-defined ordered mechanism that ensures proper substrate binding and reaction progression. lu.se The active site is specifically designed to accommodate the growing carbon chain of the α-keto acid substrates.

AksD/AksE Complex : The presence of an iron-sulfur cluster in the AksD/AksE complex is a key structural feature. researchgate.net Such clusters are vital for the catalytic activity of many isomerases and dehydratases, where they participate in the abstraction and addition of water molecules.

AksF : The homology of AksF to isocitrate dehydrogenase provides significant insight into its mechanism. researchgate.net Isocitrate dehydrogenases are well-studied enzymes that catalyze oxidative decarboxylation. Structural analyses of related enzymes reveal a conserved active site architecture for binding the substrate and the NAD(P)+ cofactor, which is likely mirrored in AksF. nih.govresearchgate.net

Alpha-Keto Acid Dehydrogenase Complexes Interacting with this compound

Beyond the specialized Aks pathway, this compound can potentially be metabolized by the alpha-keto acid dehydrogenase complexes (KDHc). nih.gov These are large, mitochondrial multi-enzyme complexes that play central roles in metabolism by catalyzing the oxidative decarboxylation of various alpha-keto acids. wikipedia.orgresearchgate.net The family includes the pyruvate (B1213749) dehydrogenase complex (PDHc), alpha-ketoglutarate dehydrogenase complex (KGDHc), branched-chain alpha-keto acid dehydrogenase complex (BCKDHc), and 2-oxoadipate dehydrogenase complex (OADHc). nih.gov

The KDH complexes share a common E1-E2-E3 subunit structure, where the E1 subunit (an α-ketoacid decarboxylase) determines the substrate specificity of the entire complex. wikipedia.orgnih.gov

The BCKDHc is known for its relatively broad substrate specificity, acting on the keto-acids derived from branched-chain amino acids, and has been shown to oxidize other substrates like 4-methylthio-2-oxobutyrate. wikipedia.org

The OADHc specifically acts on 2-oxoadipate (alpha-ketoadipate), a molecule that is structurally very similar to this compound, differing by only a single methylene (B1212753) group. nih.gov

Given the broad specificity of BCKDHc and the existence of an enzyme for the closely related alpha-ketoadipate, it is highly probable that a member of the KDHc family can recognize and metabolize this compound. This reaction would involve an oxidative decarboxylation, potentially converting this compound into adipyl-CoA.

| Complex | Primary Substrate(s) | Potential for this compound Interaction | Reference |

|---|---|---|---|

| Branched-Chain α-Keto Acid Dehydrogenase (BCKDHc) | α-Ketoisocaproate, α-Keto-β-methylvalerate, α-Ketoisovalerate | High, due to broad substrate specificity. | wikipedia.org |

| 2-Oxoadipate Dehydrogenase (OADHc) | 2-Oxoadipate (α-Ketoadipate) | High, due to structural similarity of substrate. | nih.gov |

The action of a KDHc on this compound would serve to link its metabolism to central carbon pathways. The oxidative decarboxylation of this compound would yield a C6 acyl-CoA, such as adipyl-CoA. This product could then be further metabolized, for example, through pathways analogous to fatty acid beta-oxidation. In metabolic engineering, this concept is exploited to create synthetic pathways for the production of valuable C6 compounds like adipic acid from this compound. google.comresearchgate.net Therefore, the interaction of this compound with a KDHc represents a key metabolic junction, determining its fate and influencing the broader metabolic network. mdpi.com

Transaminases and Decarboxylases in this compound Derivatives Conversion

The transformation of this compound and its related compounds relies heavily on the catalytic activities of transaminases and decarboxylases. These enzymes facilitate crucial steps in the biosynthetic pathways leading to valuable chemicals.

Ketopimelate Aminotransferases

Ketopimelate aminotransferases, also known as aminotransferases, are enzymes that catalyze the transfer of an amino group to an alpha-keto acid. In the context of this compound metabolism, these enzymes are pivotal for converting this compound into its amino acid counterpart, 2-aminopimelate (B1261076). google.com This reaction is a critical step in engineered metabolic pathways designed for the production of compounds like 6-aminocaproic acid and hexamethylenediamine. google.comgoogle.com

Several aminotransferases have been identified and utilized for this purpose, often sourced from various microorganisms. Examples include α-aminoadipate aminotransferase-1 (AADAT) and aminoadipate aminotransferase (LysN). google.comgoogle.com Additionally, diaminopimelate dehydrogenase has also been shown to exhibit aminotransferase activity. google.comgoogle.com In some bacterial species and photosynthetic organisms, L,L-diaminopimelate aminotransferase (DapL) is involved in the biosynthesis of L-lysine and can act on related substrates. researchgate.netresearchgate.net The efficiency of these enzymes can be influenced by the availability of amino donors, such as glutamate (B1630785). wikipedia.org

The transamination of N-succinyl-2-amino-6-ketopimelate is another relevant reaction, catalyzed by succinyldiaminopimelate transferase (EC 2.6.1.17), which is an intermediate step in lysine (B10760008) biosynthesis. ecmdb.ca This demonstrates the broader involvement of aminotransferases in the metabolism of this compound-related structures.

Table 1: Examples of Ketopimelate Aminotransferases and their Roles

| Enzyme Name | Abbreviation | EC Number | Role in α-Ketopimelate Metabolism | Source Organism Examples |

| α-Aminoadipate Aminotransferase-1 | AADAT | 2.6.1.39 | Converts α-ketopimelate to 2-aminopimelate. google.comgoogle.com | Homo sapiens |

| Aminoadipate Aminotransferase | LysN | 2.6.1.7 | Converts α-ketopimelate to 2-aminopimelate. google.comgoogle.com | Thermus thermophilus |

| Diaminopimelate Dehydrogenase | ddh, dapdh | 1.4.1.16 | Can exhibit aminotransferase activity for α-ketopimelate conversion. google.comgoogle.com | Corynebacterium glutamicum |

| L,L-Diaminopimelate Aminotransferase | DapL | 2.6.1.83 | Involved in lysine biosynthesis, can act on related keto-acid substrates. researchgate.netresearchgate.net | Chlamydomonas reinhardtii, Arabidopsis thaliana |

| Succinyldiaminopimelate Transaminase | DapC | 2.6.1.17 | Catalyzes transamination of N-succinyl-2-amino-6-ketopimelate. researchgate.netecmdb.ca | Escherichia coli |

Alpha-Keto Decarboxylases

Alpha-keto decarboxylases are enzymes that catalyze the removal of a carboxyl group from an alpha-keto acid. In the metabolism of this compound, these enzymes play a crucial role in converting it to adipate (B1204190) semialdehyde. google.comgoogle.com This decarboxylation step is a key reaction in engineered pathways for the production of adipic acid and 6-aminocaproic acid. google.comgoogle.com

A variety of alpha-keto decarboxylases with broad substrate specificity have been identified and employed for this purpose. These include 2-ketoglutarate decarboxylase (kgd), 2-ketoisovalerate decarboxylase (kivD), and decarboxylase from the transaminated amino acid pathway (ARO10). google.comgoogle.com Other examples include benzoylformate decarboxylase (mdlC) and pyruvate decarboxylase isozymes (PDC1, PDC5, PDC6). google.comgoogle.com The selection of a specific decarboxylase can influence the efficiency and yield of the desired product. google.com For instance, in some engineered pathways, glutamate decarboxylase, encoded by genes like GadA or GadB, has been utilized. google.com

Table 2: Examples of Alpha-Keto Decarboxylases in this compound Conversion

| Enzyme Name | Abbreviation | EC Number | Role in α-Ketopimelate Metabolism | Source Organism Examples |

| 2-Ketoglutarate Decarboxylase | kgd | 4.1.1.71 | Decarboxylates α-ketopimelate to adipate semialdehyde. google.comgoogle.com | Mycobacterium tuberculosis |

| 2-Ketoisovalerate Decarboxylase | kivD | 4.1.1.74 | Decarboxylates α-ketopimelate to adipate semialdehyde. google.comgoogle.com | Lactococcus lactis |

| Transaminated Amino Acid Decarboxylase | ARO10 | 4.1.1.72 | Decarboxylates α-ketopimelate to adipate semialdehyde. google.comgoogle.com | Saccharomyces cerevisiae |

| Benzoylformate Decarboxylase | mdlC | 4.1.1.7 | Decarboxylates α-ketopimelate to adipate semialdehyde. google.comgoogle.com | Pseudomonas putida |

| Pyruvate Decarboxylase | PDC | 4.1.1.1 | Can decarboxylate α-ketopimelate. google.comgoogle.com | Saccharomyces cerevisiae |

| Glutamate Decarboxylase | GadA/GadB | 4.1.1.15 | Can be used for the decarboxylation step in engineered pathways. google.com | Escherichia coli |

Aldehyde Dehydrogenases

Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes that catalyze the oxidation of aldehydes to their corresponding carboxylic acids. semanticscholar.org In the context of this compound metabolism, they are crucial for the conversion of adipate semialdehyde, the product of this compound decarboxylation, into adipic acid. google.comgoogle.com This reaction is a key step in the bio-production of this important industrial chemical.

A notable example of an aldehyde dehydrogenase used in this pathway is 6-oxohexanoate (B1234620) dehydrogenase (ChnE). google.com Enzymes with at least 30% identity to ChnE have also been considered for this conversion. google.com The broader ALDH superfamily is diverse, with different families exhibiting preferences for various aldehyde substrates. semanticscholar.org For instance, some ALDHs are specific for ω-aminoaldehydes that arise from polyamine metabolism. semanticscholar.org The selection of an appropriate aldehyde dehydrogenase with high activity towards adipate semialdehyde is critical for optimizing the production of adipic acid from this compound. google.comgoogle.com

Enzyme Engineering for Enhanced Production of this compound Derivatives

Rational Design and Directed Evolution Approaches

Rational design and directed evolution are powerful strategies for engineering enzymes with improved properties. google.com Rational design involves making specific, targeted mutations in an enzyme's amino acid sequence based on a detailed understanding of its structure and catalytic mechanism. frontiersin.orgnih.gov This approach can be used to, for example, enlarge the substrate-binding pocket to accommodate bulkier substrates than the natural one. frontiersin.org

Directed evolution, on the other hand, mimics the process of natural selection in the laboratory. rcsb.orgnih.gov It involves creating large libraries of enzyme variants through random mutagenesis and then screening for those with the desired improvements. mpg.de This method does not require prior knowledge of the enzyme's structure or mechanism and has been successfully used to enhance enzyme activity, stereoselectivity, and substrate scope. rcsb.orgmpg.de For instance, selected mutations in the α-keto acid decarboxylase KivD improved its specificity, leading to increased production of 6-aminocaproic acid. researchgate.net A combination of computational modeling and high-throughput screening can accelerate the generation of superior biocatalysts. dovepress.com

Both rational design and directed evolution have been applied to enzymes in pathways related to this compound to improve the production of valuable derivatives. google.comgoogle.com For example, semi-rational design has been used to improve the activity of diaminopimelate dehydrogenase towards non-natural substrates. mdpi.com

Overexpression Strategies

Overexpression of key enzymes is a common and effective strategy to enhance the metabolic flux towards a desired product. google.comgoogle.com This involves genetically modifying a host organism, such as Escherichia coli, to produce larger quantities of a specific enzyme. google.comgoogle.com In the context of this compound metabolism, overexpressing the genes encoding the enzymes of the biosynthetic pathway can lead to significantly higher titers of the final product. google.com

For example, to increase the production of 6-aminocaproic acid, the enzymes responsible for the conversion of this compound, such as a ketopimelate aminotransferase and a decarboxylase, are often overexpressed in the host microorganism. google.comgoogle.com Similarly, the overexpression of L-lysine α-oxidase has been used to generate 2-keto-6-aminocaproate, a precursor for an artificial carbon-chain-extension cycle. biorxiv.org Overexpression of catalase has also been shown to have a synergistic enhancement effect on the synthesis of 6-aminocaproic acid. researchgate.net This strategy is frequently combined with other metabolic engineering approaches, such as the knockout of competing pathways, to further channel metabolic intermediates towards the desired product. researchgate.net

Regulation of Alpha Ketopimelate Metabolic Pathways

Transcriptional and Translational Control Mechanisms

The synthesis of enzymes involved in alpha-ketopimelate metabolism is a primary level of regulation, governed by complex transcriptional and translational control systems. numberanalytics.comebsco.comconsensus.app These mechanisms modulate the amount of enzyme produced in response to specific cellular signals, such as the concentration of pathway end-products or the availability of essential nutrients like nitrogen.

In many fungi, this compound is an intermediate in the α-aminoadipate (AAA) pathway of lysine (B10760008) biosynthesis. wikipedia.org The first committed step in this pathway is the condensation of α-ketoglutarate and acetyl-CoA to form homocitrate, a reaction catalyzed by homocitrate synthase. nih.govasm.org In fungi like Penicillium chrysogenum, the synthesis of homocitrate synthase is subject to end-product repression. High concentrations of lysine, the final product of the pathway, repress the synthesis of the homocitrate synthase enzyme. nih.govasm.org This feedback mechanism, a form of transcriptional control, efficiently shuts down the pathway at its entry point when the cell has a sufficient supply of lysine, thus conserving energy and resources. nih.gov

In contrast, some organisms exhibit different transcriptional strategies. For instance, in the yeast Saccharomyces cerevisiae, lysine does not appear to repress the synthesis of its homocitrate synthase isozymes (encoded by LYS20 and LYS21), suggesting that primary regulation occurs at the enzymatic level rather than the transcriptional level. scite.ainih.gov Interestingly, the Lys20 protein has been found to have a secondary role within the nucleus related to chromatin regulation, indicating a complex link between amino acid metabolism and global gene expression. nih.gov

A well-defined example of transcriptional control is found in nitrogen-fixing bacteria, such as Azotobacter vinelandii. In these organisms, a specific homocitrate synthase, encoded by the nifV gene, synthesizes a form of homocitrate that is a crucial precursor for the iron-molybdenum cofactor (FeMoco) of the nitrogenase enzyme. wikipedia.org The expression of all nif genes, including nifV, is tightly controlled by the NifA-NifL regulatory system. researchgate.netnih.gov The NifA protein is a transcriptional activator that turns on the nif operons, while the NifL protein inhibits NifA activity in response to high levels of fixed nitrogen or oxygen. wikipedia.orgwikipedia.org This ensures that the energetically expensive process of nitrogen fixation and the synthesis of its cofactors only occur under nitrogen-limiting conditions.

| Regulatory System | Organism/Group | Mechanism | Target Gene/Enzyme | Effector |

| End-product Repression | Penicillium chrysogenum | Repression of enzyme synthesis | Homocitrate synthase | High lysine levels nih.govasm.org |

| NifA/NifL System | Nitrogen-fixing bacteria | Transcriptional activation/inhibition | nifV (Homocitrate synthase) | Low/High fixed nitrogen, Oxygen wikipedia.orgresearchgate.netwikipedia.org |

| Nutrient-dependent Expression | Nocardia lactamdurans | Regulation of enzyme levels | Lysine-6-aminotransferase | Carbon/Nitrogen source availability nih.govnih.gov |

This table summarizes key transcriptional and translational control mechanisms affecting pathways involving this compound.

Allosteric Regulation of Key Enzymes

Beyond controlling enzyme synthesis, cells employ rapid and reversible allosteric regulation to fine-tune metabolic flux in real-time. wikipedia.orgscispace.com Allosteric regulation involves the binding of effector molecules to a site on the enzyme distinct from the active site, causing a conformational change that either activates or inhibits the enzyme's catalytic activity. asm.orgnih.gov

The primary target for allosteric regulation in the this compound pathway is homocitrate synthase, the enzyme that catalyzes the first committed step. nih.govasm.org This enzyme is a classic example of feedback inhibition, a common strategy in metabolic regulation. microbiologyresearch.org In a wide range of organisms, including the fungus Penicillium chrysogenum and the yeast Saccharomyces cerevisiae, homocitrate synthase is allosterically inhibited by L-lysine, the end-product of the pathway. nih.govscite.ainih.gov When lysine levels are high, it binds to the allosteric site on homocitrate synthase, reducing the enzyme's affinity for its substrates (α-ketoglutarate and acetyl-CoA) and thereby slowing down the entire biosynthetic pathway. asm.orgnih.gov This prevents the unnecessary synthesis of lysine and its intermediates.

The molecular basis for this regulation has been studied in detail. In Saccharomyces cerevisiae, kinetic models suggest that lysine binds preferentially to a less active conformation of the enzyme, stabilizing it and thus inhibiting activity. nih.gov The same enzyme can also be allosterically activated by other molecules, such as sodium ions, which bind to the active conformation and increase its activity. nih.gov This dual control allows for a highly sensitive response to different cellular signals.

In addition to the primary entry point, other enzymes in the broader lysine biosynthetic pathway can also be allosterically regulated. For example, in P. chrysogenum, the enzyme α-aminoadipate reductase, which acts on an intermediate downstream of homocitrate, is also inhibited by lysine. nih.govoup.com This provides a secondary control point to ensure the pathway is tightly regulated.

| Enzyme | Organism | Type of Regulation | Allosteric Inhibitor | Allosteric Activator |

| Homocitrate synthase | Penicillium chrysogenum | Feedback Inhibition | L-Lysine nih.govasm.org | - |

| Homocitrate synthase | Saccharomyces cerevisiae | Feedback Inhibition/Activation | L-Lysine nih.gov | Na+ nih.gov |

| Homocitrate synthase | Yarrowia lipolytica | Feedback Inhibition | L-Lysine scite.ai | - |

| α-Aminoadipate reductase | Penicillium chrysogenum | Feedback Inhibition | L-Lysine nih.govoup.com | - |

This table outlines the allosteric regulation of key enzymes in metabolic pathways leading to or utilizing this compound.

Redox Balancing and Metabolic Constraints

The primary precursor for this compound formation via the homocitrate synthase reaction is α-ketoglutarate, a core intermediate of the TCA cycle. The availability of α-ketoglutarate is directly linked to the cell's redox state. A high concentration of NADH (a low NAD+/NADH ratio) signals an energy-rich state and allosterically inhibits key enzymes in the TCA cycle, notably isocitrate dehydrogenase and the α-ketoglutarate dehydrogenase complex. This inhibition slows the cycle and reduces the amount of α-ketoglutarate being siphoned off for biosynthetic purposes, including the synthesis of this compound. Conversely, a high NAD+/NADH ratio, indicative of an energy-depleted state, stimulates the TCA cycle, increasing the availability of α-ketoglutarate.

Furthermore, the chain elongation reactions that can convert α-ketoadipate to α-ketopimelate in some engineered pathways are dependent on reducing equivalents, typically in the form of NADPH. The NADP+/NADPH ratio is critical for anabolic (biosynthetic) reactions. A high availability of NADPH (a low NADP+/NADPH ratio) favors these reductive biosynthetic steps. Therefore, the cell's capacity to generate NADPH, primarily through the pentose (B10789219) phosphate (B84403) pathway, imposes another constraint on the flux towards this compound.

The connection between redox balance and pathway regulation can also be direct. As mentioned previously, the transcriptional regulation of nitrogen fixation (nif) genes in Azotobacter vinelandii is controlled by the NifL-NifA system. The inhibitory protein NifL is a flavoprotein that directly senses the cellular redox state. nih.gov Under oxygen-replete or nitrogen-replete conditions, which alter the redox balance, NifL inhibits the NifA activator, shutting down the transcription of nif genes, including the homocitrate synthase gene nifV. researchgate.net This provides a direct link between the cell's redox status and the transcriptional control of the pathway's entry point.

| Metabolic Factor | Effect on Pathway | Mechanism |

| High NADH (Low NAD+/NADH ratio) | Decreased precursor supply | Inhibition of TCA cycle enzymes (e.g., isocitrate dehydrogenase, α-ketoglutarate dehydrogenase), reducing α-ketoglutarate availability. |

| High NADPH (Low NADP+/NADPH ratio) | Favors synthesis | Provides necessary reducing power for the reductive steps in chain-elongation pathways to this compound. |

| Cellular Redox State | Transcriptional control | In nitrogen-fixing bacteria, the redox-sensing NifL protein modulates the activity of the NifA transcriptional activator, controlling expression of homocitrate synthase (nifV). researchgate.netnih.gov |

This table describes how redox balance and metabolic constraints influence the this compound metabolic pathway.

Analytical Methodologies in Alpha Ketopimelate Research

Spectroscopic Techniques for Identification and Quantification

Spectroscopic methods are fundamental in the structural elucidation and quantification of α-KP. These techniques exploit the interaction of molecules with electromagnetic radiation to provide detailed information about their chemical structure and concentration.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules in solution. researchgate.net It is based on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C. organicchemistrydata.org In the context of α-ketopimelate, NMR provides detailed information about the carbon skeleton and the chemical environment of each proton.

¹H NMR spectra would reveal signals corresponding to the different methylene (B1212753) (-CH₂-) groups in the pimelate (B1236862) chain. The chemical shifts of these protons, particularly those alpha to the carbonyl and carboxyl groups, are diagnostic. For instance, in a study of the related compound L-α-amino-ε-ketopimelate, proton NMR was used to identify the reaction product by analyzing the chemical shifts and coupling patterns of the protons. asm.orgnih.gov Similarly, ¹³C NMR spectroscopy provides distinct signals for each carbon atom in the α-KP molecule, with the carbonyl and carboxyl carbons exhibiting characteristic downfield chemical shifts (typically in the 160-220 ppm range for ketones and carboxylic acids). libretexts.org The chemical shift for the carbonyl carbon in α-keto acids is a key identifier. rsc.org While specific spectral data for α-ketopimelate is not abundant in public literature, the principles applied to similar molecules, like α-ketoadipate, where ¹H NMR was used to study its complex with Mg²⁺, are directly applicable. acs.org

Table 1: Predicted NMR Resonances for Alpha-Ketopimelate This table is illustrative and based on general principles of NMR spectroscopy.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxyl (C1) | - | ~175-185 |

| Keto Carbonyl (C2) | - | ~195-205 |

| α-Methylene (C3) | ~2.8-3.2 | ~35-45 |

| β-Methylene (C4) | ~1.6-2.0 | ~20-30 |

| γ-Methylene (C5) | ~1.6-2.0 | ~20-30 |

| δ-Methylene (C6) | ~2.2-2.6 | ~30-40 |

Note: The actual chemical shifts can be influenced by solvent, pH, and temperature.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is particularly useful for identifying the presence of specific functional groups. pressbooks.pub For this compound, the IR spectrum would be dominated by two characteristic absorption bands:

C=O stretch (Ketone): A strong absorption band typically appearing in the region of 1700-1725 cm⁻¹.

C=O stretch (Carboxylic Acid): Another strong absorption band, usually found around 1700-1760 cm⁻¹.

O-H stretch (Carboxylic Acid): A very broad absorption band in the range of 2500-3300 cm⁻¹, which is a hallmark of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.

Studies on a range of α-keto acids using Infrared Reflection-Absorption Spectroscopy (IR-RAS) have shown that the structure and orientation of these molecules can be determined by analyzing these key vibrational modes. researchgate.netnih.govacs.org The precise position of the carbonyl absorption can provide information about conjugation and intramolecular interactions. pressbooks.pub

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule. veedalifesciences.com Saturated ketones and carboxylic acids, like this compound, exhibit a weak absorption band (the n→π* transition) in the UV region, typically around 270-300 nm. While this absorption is generally of low intensity and may not be ideal for quantification, it can be useful for monitoring reactions where the carbonyl group is consumed or formed. The presence of a chromophore is essential for UV-Vis analysis. veedalifesciences.com

Nuclear Magnetic Resonance Spectroscopy

Chromatographic Separations Coupled with Mass Spectrometry

Combining chromatography for separation with mass spectrometry for detection provides highly sensitive and specific methods for analyzing complex mixtures.

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. This compound, being a polar and non-volatile dicarboxylic acid, cannot be directly analyzed by GC. Therefore, a chemical derivatization step is mandatory to increase its volatility and thermal stability. sigmaaldrich.com The most common approach involves silylation, where active hydrogens in the carboxyl and keto-enol groups are replaced with a nonpolar group, such as a trimethylsilyl (B98337) (TMS) moiety. nih.govresearchgate.netresearchgate.net

The derivatized α-KP is then injected into the gas chromatograph, where it is separated from other components in the sample based on its boiling point and interaction with the capillary column. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron ionization), and the resulting charged fragments are separated by their mass-to-charge ratio. The resulting mass spectrum serves as a chemical "fingerprint," allowing for unambiguous identification. This technique has been successfully applied to identify α-ketopimelate in methanogenic archaebacteria. nih.gov

Table 2: GC-MS Derivatization and Analysis Parameters

| Parameter | Description |

|---|---|

| Derivatization Reagent | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with or without a catalyst like TMCS. |

| Reaction | Oximation of the keto group followed by silylation of carboxyl and hydroxyl groups. researchgate.net |

| GC Column | Typically a nonpolar or medium-polarity fused-silica capillary column (e.g., DB-5ms). |

| Ionization Mode | Electron Ionization (EI) at 70 eV. |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Ion Trap. |

| Detection | Based on the unique mass spectrum of the derivatized analyte and its retention time. |

Liquid chromatography-mass spectrometry (LC-MS) is the premier technique for analyzing non-volatile and thermally labile compounds like α-ketopimelate in biological matrices. nih.gov It couples the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and specific detection of mass spectrometry. veedalifesciences.com

In a typical LC-MS workflow, the sample containing α-KP is injected into an HPLC system. Reversed-phase chromatography is commonly used, where α-KP is separated on a nonpolar stationary phase (like C18) with a polar mobile phase. mdpi.com After eluting from the column, the analyte enters the mass spectrometer's ion source (commonly electrospray ionization, ESI), where it is converted into gas-phase ions. These ions are then analyzed to determine their mass-to-charge ratio. LC-MS/MS, which involves tandem mass spectrometry, provides even greater specificity by selecting a precursor ion, fragmenting it, and detecting a specific product ion. This method, often called Selected Reaction Monitoring (SRM), is the gold standard for quantification. nih.gov Derivatization can also be employed in LC-MS to enhance ionization efficiency and improve detection limits, as has been shown for the related compound α-ketoglutaric acid. rroij.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Enzyme Assay Development and Kinetic Analysis

Understanding the enzymatic reactions involving this compound requires the development of specific assays to measure enzyme activity and determine key kinetic parameters. The human 2-oxoadipate dehydrogenase complex (OADHc), for example, has been shown to utilize 2-oxopimelate (α-KP) as a non-cognate substrate. nih.gov

Assay development for an enzyme that consumes or produces α-KP typically involves monitoring the change in concentration of a substrate or product over time. For dehydrogenases that use NAD⁺ or NADP⁺, a common and convenient method is to monitor the change in absorbance at 340 nm, which corresponds to the formation or consumption of NADH or NADPH, respectively. oup.com

For example, the activity of the E1a component of the OADHc with α-KP can be measured using an assay where an external electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), is used in place of the natural downstream components of the complex. The reduction of DCPIP is monitored spectrophotometrically at 600 nm. nih.gov

Kinetic analysis involves measuring the initial reaction rate at various substrate concentrations. These data are then fitted to kinetic models, such as the Michaelis-Menten equation, to determine key parameters.

Table 3: Key Kinetic Parameters in Enzyme Assays

| Parameter | Description |

|---|---|

| Kₘ (Michaelis Constant) | The substrate concentration at which the reaction rate is half of Vₘₐₓ. It reflects the affinity of the enzyme for its substrate. oup.com |

| Vₘₐₓ (Maximum Velocity) | The maximum rate of the reaction when the enzyme is saturated with the substrate. |

| kₖₐₜ (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated. oup.com |

| kₖₐₜ/Kₘ (Catalytic Efficiency) | An apparent second-order rate constant that measures how efficiently an enzyme converts a substrate to a product. nih.gov |

By employing these assays, researchers can characterize the enzymes that metabolize α-ketopimelate, screen for inhibitors, and explore their roles in cellular metabolism. nih.govfrontiersin.org For instance, homocitrate synthase from certain archaea can catalyze the condensation of α-ketopimelate with acetyl-CoA, and assays for this activity are crucial for understanding its function. uniprot.org

Isotope Labeling Studies for Pathway Elucidation

Isotope labeling studies have been instrumental in elucidating the biosynthetic pathways involving this compound. These studies utilize stable isotopes to trace the metabolic fate of precursors and identify the intermediates and final products of a pathway.

One of the key pathways unraveled through this technique is the biosynthesis of medium-chain length alpha-ketodicarboxylic acids in methanogenic archaea. nih.gov Labeling experiments with stable isotopes have demonstrated that this compound, along with alpha-ketosuberate (B1258549), arises from the repeated chain elongation of alpha-ketoglutarate (B1197944). nih.gov This process is crucial as alpha-ketosuberate serves as a precursor for the biosynthesis of the 7-mercaptoheptanoic acid portion of coenzyme B, a vital coenzyme in methanogenesis. nih.gov

The detailed biochemistry of the conversion of alpha-ketoglutarate and acetyl-CoA to alpha-ketosuberate in Methanosarcina thermophila has been established, with this compound being a key intermediate. acs.org The process involves the condensation of alpha-ketoadipate with acetyl-CoA, followed by a series of reactions homologous to those in the citric acid cycle, to form this compound, which then undergoes another round of chain elongation to produce alpha-ketosuberate. acs.org The use of isotope labeling has been critical in identifying the novel intermediates in this pathway. acs.org

Furthermore, isotope labeling studies can be used in conjunction with other analytical techniques, such as mass spectrometry, to analyze the incorporation of labeled atoms into metabolites. The NIH Data Repository for Metabolomics Workbench contains entries for various isotopically labeled forms of ketopimelate, such as Ketopimelate-13C1 and Ketopimelate-13C2, which are valuable for such studies. metabolomicsworkbench.org

The following table summarizes the key enzymes and intermediates in the biosynthetic pathway of this compound as elucidated by isotope labeling and other studies:

| Enzyme | Intermediate(s) | Product | Organism/Pathway |

| AksA, AksD, AksE, AksF | alpha-ketoadipate, acetyl-CoA | This compound | Coenzyme B biosynthesis in Methanococcus jannaschii |

| Not specified | alpha-ketoglutarate | alpha-ketoadipate, this compound, alpha-ketosuberate | Methanogenic archaebacteria |

| AksA | alpha-ketoadipate, acetyl-CoA | (R)-2-hydroxy-1,2,5-pentanetricarboxylic acid | Coenzyme B biosynthesis in Methanosarcina thermophila |

Metabolomics Approaches in Systems Biology

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a system-level understanding of metabolic networks and has been applied to research involving this compound.

In the context of human health and disease, metabolomics studies have identified this compound in various biological samples. For instance, the Human Metabolome Database (HMDB) lists L-alpha-amino-epsilon-keto-pimelate, a derivative of this compound, as a metabolite found in the human body. The GutCyc database, a collection of human gut microbiome metabolic models, also includes L-alpha-amino-epsilon-keto-pimelate, highlighting its potential role in the metabolic interactions between the host and the gut microbiota. biorxiv.org

Metabolomics studies in plants have also detected this compound. A comparative metabolomics study of Micro-Tom tomato plants identified L-alpha-amino-epsilon-keto-pimelate in response to UV treatments, suggesting its involvement in the plant's stress response. nih.gov

Databases such as the NIH Data Repository for Metabolomics Workbench and the Pseudomonas aeruginosa Metabolome Database (PAMDB) contain entries for this compound and its derivatives, providing a valuable resource for metabolomics research. metabolomicsworkbench.orgumaryland.edu These databases often include information on the compound's presence in different organisms, associated metabolic pathways, and analytical data from techniques like mass spectrometry.

The application of metabolomics in engineered microbes for the production of valuable chemicals has also highlighted the importance of this compound. In studies on the biosynthesis of adipic acid, a precursor for nylon, the this compound pathway is considered a potential route. researchgate.netfao.orgresearchgate.net Metabolomic analysis helps in identifying bottlenecks and optimizing these engineered pathways.

The table below provides an overview of the databases and studies that include this compound in a metabolomics context:

| Database/Study | Organism/System | Key Findings/Relevance |

| Human Metabolome Database (HMDB) | Human | Lists L-alpha-amino-epsilon-keto-pimelate as a human metabolite. |

| GutCyc | Human Gut Microbiome | Includes L-alpha-amino-epsilon-keto-pimelate in metabolic models. biorxiv.org |

| Micro-Tom Tomato Study | Solanum lycopersicum | Detected L-alpha-amino-epsilon-keto-pimelate in response to UV stress. nih.gov |

| NIH Metabolomics Workbench | Various | Contains data on isotopically labeled ketopimelate. metabolomicsworkbench.org |

| Pseudomonas aeruginosa Metabolome Database | Pseudomonas aeruginosa | Lists N-Succinyl-2-amino-6-ketopimelate as a metabolite. umaryland.edu |

| Adipic Acid Biosynthesis Review | Engineered Microbes | Discusses the this compound pathway for adipic acid production. researchgate.netfao.orgresearchgate.net |

Biological Systems and Organisms in Alpha Ketopimelate Research

Methanogenic Archaea as Primary Research Models

Methanogenic archaea are a unique group of microorganisms that produce methane (B114726) as a metabolic byproduct. They are the primary organisms in which the natural biosynthesis of alpha-ketopimelate has been extensively studied. In these organisms, AKP is an intermediate in the biosynthesis of coenzyme B, a vital component for methanogenesis. nih.gov The pathway involves a series of α-ketoacid chain elongation reactions starting from α-ketoglutarate. nih.gov

Gas chromatographic-mass spectrometric analysis has shown that while α-ketoglutarate and α-ketoadipate are widely distributed among bacteria, this compound and α-ketosuberate are uniquely found in methanogenic archaebacteria. nih.gov This distinct distribution highlights their specialized metabolic role in these organisms.

Methanosarcina thermophila has been a key model organism for elucidating the biosynthetic pathway leading to coenzyme B. nih.govresearchgate.net Research has established the 13-step conversion of α-ketoglutarate and acetyl-CoA to α-ketosuberate, with this compound being a crucial intermediate. nih.govacs.org The process begins with the condensation of α-ketoglutarate and acetyl-CoA. nih.govacs.org The resulting α-ketoadipate undergoes two successive rounds of α-ketoacid chain elongation to produce α-ketosuberate, passing through this compound in the process. nih.govacs.org

Investigations involving Methanococcus jannaschii have been instrumental in identifying the enzymes involved in the α-ketoacid chain elongation pathway. nih.govresearchgate.net The gene product of aksA in M. jannaschii has been shown to catalyze the condensation of α-ketoadipate or this compound with acetyl-CoA. nih.govresearchgate.netacs.org This enzymatic step is a critical part of the pathway that elongates the carbon chain, leading to the synthesis of precursors for coenzyme B. nih.govresearchgate.net Furthermore, two putative isocitrate dehydrogenase genes from M. jannaschii, MJ1596 and MJ0720, were cloned and overexpressed in E. coli to study their roles in this pathway. asm.org

Methanosarcina thermophila Studies

Engineered Microbial Hosts for Bioproduction

The metabolic pathway involving this compound has been harnessed in engineered microorganisms for the production of valuable chemicals. By introducing genes from methanogenic archaea into more easily cultivable hosts, researchers have created microbial factories for bioproduction.

Escherichia coli is a favored host for metabolic engineering due to its well-understood genetics and rapid growth. escholarship.org Scientists have successfully engineered E. coli to produce various compounds by introducing the α-ketoacid chain elongation pathway from methanogens. researchgate.net This has enabled the synthesis of molecules like 6-aminocaproic acid (6-ACA), a precursor to nylon-6. escholarship.orgresearchgate.net The pathway starts with α-ketoglutarate and extends the carbon chain to form this compound, which is then converted to the desired product through subsequent enzymatic steps. escholarship.orgresearchgate.net

In one instance, an engineered pathway in E. coli for nylon-6 production resulted in the accumulation of adipic acid as a by-product, highlighting the potential of the this compound pathway for producing various dicarboxylic acids. researchgate.netmdpi.com The broad substrate specificity of the enzymes involved allows for the formation of both this compound and α-ketosuberate. researchgate.netmdpi.com

Besides E. coli, other microorganisms have been explored as potential hosts for bioproduction utilizing the this compound pathway.

Corynebacterium glutamicum : This gram-positive soil bacterium is widely used for the industrial production of amino acids and has been identified as a potential host for producing chemicals via the this compound pathway. researchgate.netresearchgate.net Its robust nature makes it a suitable candidate for large-scale fermentation processes. researchgate.net

Thermophilic bacteria : The potential for using thermophilic bacteria has also been considered, given that some of the key enzymes in the pathway originate from thermophilic archaea like Methanosarcina thermophila.

The versatility of the this compound pathway has led to its exploration in various microbial chassis for the sustainable production of a range of chemicals. mdpi.com

Escherichia coli as a Bioproduction Platform

Occurrence and Significance in Other Organisms

While the primary focus of this compound research has been on methanogens and engineered microbes, related compounds and pathways exist in other organisms. For instance, N-succinyl-2-amino-6-ketopimelate, a derivative, has been identified in all living organisms, from bacteria to humans, as part of the lysine (B10760008) biosynthesis pathway. hmdb.caoup.com This indicates that the broader metabolic network connected to keto-acids is fundamental to life. However, the direct presence and significance of this compound itself outside of methanogenic archaea and engineered systems are not as well-documented.

Future Directions and Research Gaps in Alpha Ketopimelate Studies

Elucidation of Undiscovered Enzymes and Pathways

The known metabolic pathways involving α-ketopimelate represent only a fraction of its potential biochemical transformations. A primary area of future research is the discovery and characterization of novel enzymes that utilize α-ketopimelate as a substrate or produce it through alternative routes. For instance, while the conversion of α-ketoglutarate to α-ketopimelate is a known pathway in some methanogenic archaea, the full enzymatic cascade and its regulation are not completely understood. nih.govoup.com The identification of these enzymes could reveal new metabolic networks and regulatory mechanisms.

Furthermore, research into the biosynthesis of non-proteinogenic amino acids, such as cyclopentenylglycine in Idesia polycarpa, has confirmed α-ketopimelate as a precursor, suggesting the existence of yet-to-be-discovered enzymatic pathways. nih.gov The exploration of diverse microbial and plant genomes using advanced bioinformatics and functional genomics approaches will be crucial in identifying these novel enzymes. osti.gov This could lead to the discovery of new pathways for the synthesis of valuable chemicals.

Optimization of Biosynthetic Routes for Industrial Scale-up

The potential of α-ketopimelate as a precursor for industrially relevant chemicals, such as adipic acid (a key component of nylon), has spurred significant interest in optimizing its biosynthetic production. mdpi.comresearchgate.net Current research focuses on engineering microorganisms like Escherichia coli to efficiently produce α-ketopimelate from renewable feedstocks. biorxiv.orgsciepublish.com However, several challenges hinder industrial-scale production.

One major hurdle is the oxygen sensitivity of some enzymes in the biosynthetic pathway, such as the iron-sulfur cluster-containing isomerase complex (AksD/AksE). oup.comsciepublish.com Future research will need to focus on protein engineering to enhance enzyme stability and activity in industrial fermentation conditions. Additionally, optimizing the expression levels of pathway enzymes and balancing metabolic fluxes are critical for maximizing product yield. oup.comnih.gov The development of robust microbial strains through metabolic engineering and synthetic biology will be key to making the bio-production of α-ketopimelate and its derivatives economically viable. researchgate.net

| Precursor(s) | Key Enzymes | Product(s) | Organism(s) | Reference |

| α-Ketoglutarate, Acetyl-CoA | AksA, AksD, AksE, AksF | α-Ketoadipate, α-Ketopimelate, α-Ketosuberate | Methanogenic Archaea, Engineered E. coli | mdpi.combiorxiv.org |

| α-Ketoadipate | AksA, AksD, AksE, AksF | α-Ketopimelate | Engineered E. coli | biorxiv.org |

| α-Ketopimelate | KdcA (α-ketoacid decarboxylase), Vfl (aminotransferase) | 6-Aminocaproate (6-ACA) | Engineered E. coli | oup.com |

| α-Ketopimelate | α-Ketoacid decarboxylase, Aldehyde dehydrogenase | Adipic acid | Engineered E. coli | google.comnih.gov |

Advanced Analytical Techniques for Comprehensive Metabolite Profiling

A deeper understanding of α-ketopimelate metabolism requires sophisticated analytical methods for its detection and quantification within complex biological matrices. Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are instrumental in metabolite profiling. nih.govnih.govuq.edu.au However, the development of more sensitive and high-throughput methods is crucial for dynamic studies of metabolic fluxes.

Future research should focus on the application of advanced analytical platforms, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, for comprehensive metabolite profiling. ijarsct.co.insepscience.comresearchgate.net These techniques can provide detailed structural information and enable the identification of novel, low-abundance derivatives of α-ketopimelate. nih.gov Integrating these analytical approaches with computational modeling will facilitate a more complete picture of the metabolic network surrounding α-ketopimelate. nih.gov

Systems-Level Understanding of Metabolic Networks

To fully grasp the role of α-ketopimelate in cellular physiology, a systems-level approach is necessary. This involves integrating multi-omics data (genomics, transcriptomics, proteomics, and metabolomics) to construct and analyze comprehensive metabolic models. nih.govnih.govembopress.org Such models can simulate metabolic fluxes and predict the effects of genetic or environmental perturbations on α-ketopimelate metabolism. nih.gov

Metabolic network analysis can help identify key regulatory nodes and bottlenecks in α-ketopimelate biosynthetic pathways, guiding metabolic engineering strategies for improved production. nih.govresearchgate.netuniversiteitleiden.nl Furthermore, understanding how the α-ketopimelate pathway interacts with other central metabolic routes, such as the TCA cycle, is essential for a holistic view of cellular metabolism. sciepublish.com Future research in this area will likely involve the development of more sophisticated computational tools and the application of machine learning algorithms to analyze large-scale biological datasets. frontiersin.org

Expanding Biological Applications of Alpha-Ketopimelate Derivatives

Beyond its role as a metabolic intermediate, research is beginning to uncover the potential biological activities of α-ketopimelate derivatives. For example, certain α-ketoamide derivatives have shown promise as proteasome inhibitors, a class of compounds with therapeutic potential. nih.gov Additionally, α-ketopimelic acid itself has been shown to be a structural analogue of pyruvate (B1213749) and can inhibit enzymes like dihydrodipicolinate synthase, suggesting its potential as a starting point for the development of novel antimicrobial agents. ecronicon.net

Future investigations will likely explore the synthesis and biological evaluation of a wider range of α-ketopimelate derivatives. researchgate.netrjpbcs.com This could lead to the discovery of new drug candidates for various diseases. The functionalization of amino acids and peptides with α-keto moieties is an active area of research that could yield novel biomaterials and therapeutic agents. researchgate.net The exploration of these applications is still in its early stages, representing a significant area for future growth in α-ketopimelate research.

Q & A

Q. What are the standard analytical methods for characterizing α-Ketopimelate in biological samples?

Methodological Answer: α-Ketopimelate is typically characterized using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its polar nature and low volatility. For quantification, internal standards (e.g., deuterated analogs) are essential to account for matrix effects. Sample preparation involves derivatization (e.g., using BSTFA + TMCS) to improve volatility in GC-MS. Validation should follow guidelines for accuracy (spike recovery tests), precision (inter-day/intra-day variability), and limits of detection/quantification .

Q. How can researchers optimize the synthesis of α-Ketopimelate in vitro?

Methodological Answer: Enzymatic synthesis using recombinant α-ketoacid dehydrogenases is a common approach. Key parameters include:

- pH control : Maintain pH 7.4–8.0 to stabilize enzyme activity.

- Substrate ratios : Balance precursor concentrations (e.g., pimelate-CoA and glyoxylate) to avoid feedback inhibition.

- Temperature : 37°C for bacterial enzymes vs. 25°C for plant-derived isoforms. Monitor reaction progress via UV-Vis spectroscopy (absorbance at 340 nm for NADH consumption) .

Advanced Research Questions

Q. How should conflicting data on α-Ketopimelate’s role in fatty acid metabolism be resolved?

Methodological Answer: Contradictory findings (e.g., pro-catabolic vs. anti-catabolic effects) may arise from model-specific variables. To address this:

- Cross-validation : Compare results across in vitro (hepatocyte cultures), in vivo (knockout mice), and ex vivo (tissue explants) systems.

- Metabolomic profiling : Use untargeted LC-MS to identify confounding metabolites (e.g., competing acyl-CoA derivatives).

- Statistical rigor : Apply multivariate analysis (PCA or PLS-DA) to distinguish α-Ketopimelate-specific effects from systemic noise .

Q. What experimental designs are suitable for studying α-Ketopimelate’s interaction with mitochondrial enzymes?

Methodological Answer:

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) between α-Ketopimelate and target enzymes like HMG-CoA synthase.

- Molecular dynamics (MD) simulations : Model conformational changes in enzyme active sites using software like GROMACS.

- Kinetic assays : Measure Vmax and Km under varying substrate concentrations to identify inhibition mechanisms (competitive vs. non-competitive). Include negative controls (e.g., inactive analogs) and triplicate replicates .

Data Presentation & Reproducibility

Q. How should researchers report α-Ketopimelate quantification data to ensure reproducibility?

Methodological Answer: Follow the Beilstein Journal of Organic Chemistry standards:

- Tables : Include columns for sample ID, mean concentration (µM), standard deviation, and recovery rate (%) (see example below).

- Instrument parameters : Detail column type (e.g., C18), mobile phase (e.g., 0.1% formic acid in acetonitrile), and ionization mode (ESI+/ESI-).

- Statistical thresholds : Define significance as p < 0.05 with Bonferroni correction for multiple comparisons .

| Sample Type | Mean [α-Ketopimelate] (µM) | SD | Recovery (%) |

|---|---|---|---|

| Plasma | 12.3 | 1.2 | 98 |

| Urine | 8.7 | 0.9 | 95 |

Resource Guidance

Q. Where can researchers locate authoritative datasets on α-Ketopimelate’s metabolic pathways?

Methodological Answer:

- Public databases : Use KEGG (Entry C06142) or MetaCyc (PWY-6743) for annotated pathways.

- Literature mining : Employ PubMed’s MeSH terms ("alpha-Ketopimelate/metabolism"[Mesh]) and filter by "Species" (e.g., E. coli vs. human).

- Collaborative tools : Share raw NMR/spectral data via Figshare or Zenodo with DOI links for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.